molecular formula C6H5BrFNO B112694 2-Amino-6-bromo-4-fluorophenol CAS No. 502496-32-4

2-Amino-6-bromo-4-fluorophenol

Cat. No. B112694
M. Wt: 206.01 g/mol
InChI Key: YPSXHYMXEAXEAD-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-4-fluorophenol is a valuable halogenated compound that can be applied throughout chemistry . It has a molecular weight of 206.01 . The compound is solid at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-6-bromo-4-fluorophenol . The InChI code is 1S/C6H5BrFNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-6-bromo-4-fluorophenol are not detailed in the search results, it’s known that similar compounds have been used in the preparation of 4,4-difluoro-2-bromo-cyclohexadienone and 6-(aminomethylphenoxy)benzoxaborole analogs .


Physical And Chemical Properties Analysis

2-Amino-6-bromo-4-fluorophenol is a solid at ambient temperature . It has a molecular weight of 206.01 .

Scientific Research Applications

It’s important to note that the use of such compounds can vary widely depending on the specific research context. They can be used as building blocks for various chemical reactions, or as precursors for the synthesis of more complex molecules .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . The safety information includes the following hazard statements: H301, H302+H312+H332, H315, H319, H335 . Precautionary statements include P260, P280, P301+P312 .

Future Directions

2-Amino-6-bromo-4-fluorophenol has been utilized as a building block for multiple reactions within organic chemistry, including the preparation of interesting scaffolds with potential biological applications . This suggests that it could have a wide range of applications in future research and development.

properties

IUPAC Name

2-amino-6-bromo-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSXHYMXEAXEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372197
Record name 2-amino-6-bromo-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-bromo-4-fluorophenol

CAS RN

502496-32-4
Record name 2-Amino-6-bromo-4-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502496-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-6-bromo-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-bromo-4-fluorophenol
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Synthesis routes and methods

Procedure details

Sodium dithionite (58 g, 335 mmol) was dissolved in warm water (300 mL) and was added slowly to a solution of 6-bromo-4-fluoro-2-nitrophenol (11.8 g, 50 mmol) in 250 mL of ethanol heated on a steam bath. The reaction mixture turned from deep orange to light yellow. The suspension is diluted with water till a clear yellow solution was obtained. Partial concentration on a rotary evaporator induced crystallization. The mixture was then cooled to room temperature and crystals formed. Filtration and drying afforded the title compound as a white solid (5.04 g, 49% yield). MS 207 (M+H)+
Quantity
58 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
49%

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